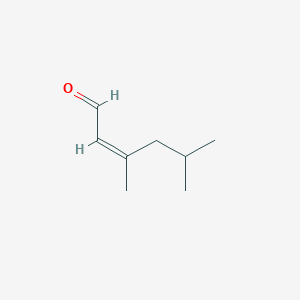![molecular formula C10H14O2 B7781744 (4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B7781744.png)
(4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione
Overview
Description
(4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione, also known as (1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione, is a bicyclic ketone with the molecular formula C10H14O2. This compound is a derivative of camphor and is commonly referred to as camphorquinone. It is a white to yellow crystalline solid with a characteristic odor. Camphorquinone is widely used in various fields, including organic synthesis, photoinitiators for polymerization, and as a chiral building block in pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Camphorquinone can be synthesized through several methods. One common synthetic route involves the oxidation of camphor using reagents such as selenium dioxide (SeO2) or chromium trioxide (CrO3) in acetic acid. The reaction typically proceeds under mild conditions and yields camphorquinone as the primary product.
Another method involves the catalytic oxidation of camphor using hydrogen peroxide (H2O2) in the presence of a catalyst such as sodium tungstate (Na2WO4). This method is advantageous due to its environmentally friendly nature and high yield.
Industrial Production Methods
In industrial settings, camphorquinone is produced through the oxidation of camphor using large-scale oxidation processes. These processes often employ oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3) under controlled conditions to ensure high purity and yield. The resulting camphorquinone is then purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
Camphorquinone undergoes various chemical reactions, including:
Oxidation: Camphorquinone can be further oxidized to form camphoric acid using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction of camphorquinone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) yields camphor.
Substitution: Camphorquinone can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Camphoric acid
Reduction: Camphor
Substitution: Various camphorquinone derivatives
Scientific Research Applications
Camphorquinone has a wide range of applications in scientific research:
Chemistry: It is used as a photoinitiator in the polymerization of dental resins and other polymeric materials.
Biology: Camphorquinone is used in studies related to enzyme inhibition and as a model compound for studying the behavior of bicyclic ketones in biological systems.
Medicine: It serves as a chiral building block in the synthesis of pharmaceuticals, particularly in the production of chiral drugs and intermediates.
Industry: Camphorquinone is employed in the manufacturing of adhesives, coatings, and inks due to its photoinitiating properties.
Mechanism of Action
The mechanism of action of camphorquinone primarily involves its role as a photoinitiator. Upon exposure to light, camphorquinone undergoes a photochemical reaction, generating free radicals. These free radicals initiate the polymerization of monomers, leading to the formation of polymeric materials. The molecular targets and pathways involved in this process include the absorption of light by camphorquinone, the generation of free radicals, and the subsequent initiation of polymerization reactions .
Comparison with Similar Compounds
Camphorquinone can be compared with other similar compounds, such as:
Bicyclo[2.1.1]hexane: This compound shares a similar bicyclic structure but differs in its chemical properties and applications.
Camphorquinone’s uniqueness lies in its photoinitiating properties, making it highly valuable in the polymerization industry and dental applications.
Properties
IUPAC Name |
(4S)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6H,4-5H2,1-3H3/t6-,10?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQXSTWCDUXYEZ-ZMMDDIOLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CCC1(C(=O)C2=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


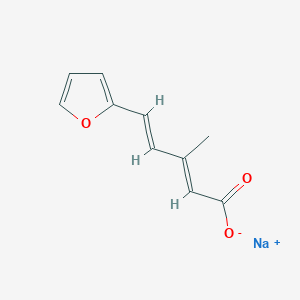
![(1R,3aS,5aR,5bR,9S,11aR,13aR,13bR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B7781669.png)
![(3R,6S,6aS,8S,9R,10S,11aS,12S)-1-ethyl-8,10-dimethoxy-3-methyltetradecahydro-1H-3,6a,12-(epiethane[1,1,2]triyl)-7,9-methanonaphtho[2,3-b]azocine-6,11a-diol](/img/structure/B7781684.png)
![1-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid](/img/structure/B7781699.png)
![(8R,10aS)-4-(furan-2-yl)-1-methyl-2,6-dioxo-1,3,4,6,6a,7,8,10b-octahydro-2H-8,10a-epoxypyrido[2,1-a]isoindole-7-carboxylic acid](/img/structure/B7781723.png)
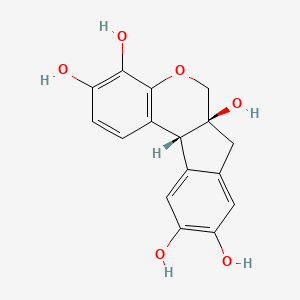
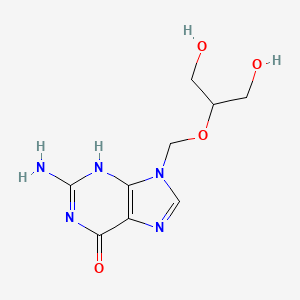
![(1S,7R)-3-(2,4-dimethoxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid](/img/structure/B7781742.png)
![1H-pyrimido[4,5-c]pyridazin-5-one](/img/structure/B7781748.png)
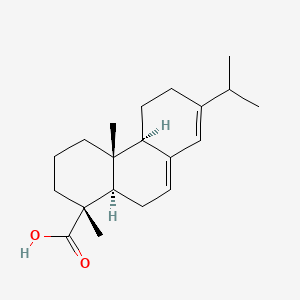
![4-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]benzene-1,2-diol](/img/structure/B7781758.png)
![2-Methyl-4-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B7781763.png)
![(1R,2R,4S)-2-(2-methoxyphenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B7781764.png)
